methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for various chemical studies. This compound is part of the larger family of 7-oxanorbornanes, which are known for their biological activity and utility in synthetic chemistry .
Preparation Methods
The synthesis of methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of enantiomerically enriched derivatives, which are valuable in asymmetric synthesis. Industrial production methods often utilize similar Diels-Alder reactions due to their efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ketone group to an alcohol.
Scientific Research Applications
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate exerts its effects involves interactions with various molecular targets. The bicyclic structure allows for specific binding to enzymes and receptors, influencing biological pathways. For instance, its derivatives can inhibit certain enzymes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate can be compared to other similar compounds such as:
1,4-Cineole: Known for its presence in essential oils and perfumes.
Camphor: A well-known compound with a similar bicyclic structure, used in medicinal and aromatic applications.
Sordarins: Bioactive natural products containing a bicyclo[2.2.1]heptane scaffold.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Properties
CAS No. |
90673-79-3 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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